molecular formula C24H26N2O2 B247495 1-(4-Ethoxybenzyl)-4-(1-naphthoyl)piperazine

1-(4-Ethoxybenzyl)-4-(1-naphthoyl)piperazine

Cat. No. B247495
M. Wt: 374.5 g/mol
InChI Key: UYCPODUGTIKMQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethoxybenzyl)-4-(1-naphthoyl)piperazine, also known as ENP, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ENP is a piperazine derivative that has shown promising results in scientific research, particularly in the areas of neuroscience and pharmacology.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxybenzyl)-4-(1-naphthoyl)piperazine involves its binding to the serotonin 5-HT1A receptor, which results in the activation of downstream signaling pathways. This activation leads to the modulation of neurotransmitter release and the regulation of neuronal activity, which ultimately results in the observed anxiolytic and antidepressant-like effects.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects in animal models. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters involved in the regulation of mood and emotion. This compound has also been found to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.

Advantages and Limitations for Lab Experiments

1-(4-Ethoxybenzyl)-4-(1-naphthoyl)piperazine has several advantages for use in lab experiments. Its synthesis method is relatively simple and cost-effective, and it has a high purity yield. This compound is also highly selective for the serotonin 5-HT1A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, this compound has some limitations, such as its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 1-(4-Ethoxybenzyl)-4-(1-naphthoyl)piperazine. One potential area of research is the development of new antidepressant and anxiolytic drugs based on the structure of this compound. Another area of research is the investigation of the role of the serotonin 5-HT1A receptor in various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Additionally, further studies are needed to explore the potential side effects and toxicity of this compound at different doses and in different animal models.

Synthesis Methods

The synthesis of 1-(4-Ethoxybenzyl)-4-(1-naphthoyl)piperazine involves the reaction of 1-naphthoyl chloride with 4-ethoxybenzylpiperazine in the presence of a base. The reaction results in the formation of this compound as a white solid with a high purity yield. The synthesis method of this compound is relatively simple and cost-effective, making it an attractive option for researchers.

Scientific Research Applications

1-(4-Ethoxybenzyl)-4-(1-naphthoyl)piperazine has been extensively studied for its potential applications in scientific research. It has been shown to act as a potent and selective agonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound has also been found to have anxiolytic and antidepressant-like effects in animal models, making it a promising candidate for the development of new antidepressant and anxiolytic drugs.

properties

Molecular Formula

C24H26N2O2

Molecular Weight

374.5 g/mol

IUPAC Name

[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]-naphthalen-1-ylmethanone

InChI

InChI=1S/C24H26N2O2/c1-2-28-21-12-10-19(11-13-21)18-25-14-16-26(17-15-25)24(27)23-9-5-7-20-6-3-4-8-22(20)23/h3-13H,2,14-18H2,1H3

InChI Key

UYCPODUGTIKMQJ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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